molecular formula C9H9ClN2OS B2977112 3-Acetyl-1-(4-chlorophenyl)thiourea CAS No. 21258-14-0

3-Acetyl-1-(4-chlorophenyl)thiourea

Cat. No.: B2977112
CAS No.: 21258-14-0
M. Wt: 228.69
InChI Key: CLLWVBNQTOJUTJ-UHFFFAOYSA-N
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Description

3-Acetyl-1-(4-chlorophenyl)thiourea is an organosulfur compound that belongs to the class of thioureas Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-1-(4-chlorophenyl)thiourea typically involves the reaction of 4-chloroaniline with acetyl isothiocyanate. The reaction is carried out in an organic solvent such as toluene or ethanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1-(4-chlorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and chloro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

3-Acetyl-1-(4-chlorophenyl)thiourea has been extensively studied for its applications in:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and coordination complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.

    Medicine: Explored for its anticancer, anti-inflammatory, and antiviral activities.

    Industry: Utilized in the production of dyes, photographic chemicals, and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of 3-Acetyl-1-(4-chlorophenyl)thiourea involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and cellular processes. It is known to inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-phenylthiourea
  • 1-(4-Chlorophenyl)-3-methylthiourea
  • 1-(4-Chlorophenyl)-3-ethylthiourea

Uniqueness

3-Acetyl-1-(4-chlorophenyl)thiourea stands out due to its acetyl group, which imparts unique reactivity and biological activity. The presence of the acetyl group allows for additional chemical modifications and enhances its potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-[(4-chlorophenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2OS/c1-6(13)11-9(14)12-8-4-2-7(10)3-5-8/h2-5H,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLWVBNQTOJUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=S)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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